N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2,6-difluoro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c1-17(2,3)10-4-6-11(7-5-10)20-16(22)14-12(18)8-9-13(15(14)19)21(23)24/h4-9H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAYGLFNPADXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide typically involves a multi-step processThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and aluminum chloride as a catalyst for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized tert-butyl derivatives.
Scientific Research Applications
N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoro groups may enhance the compound’s stability and reactivity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations:
- Lipophilicity: The tert-butyl group in the target compound enhances lipophilicity compared to flutolanil’s methoxypropyl chain or ’s chloro/trifluoromethoxy groups. This may improve membrane permeability but reduce aqueous solubility.
- Steric Hindrance: The tert-butyl group introduces significant steric bulk, which may hinder binding to certain biological targets compared to smaller substituents in flutolanil or cyprofuram .
Stability and Reactivity
- Nitro Group Reactivity: The nitro group in the target compound and analog may undergo reduction to amines under biological conditions, a feature exploited in prodrug designs.
- Thermal Stability: The tert-butyl group likely enhances thermal stability compared to flutolanil’s methoxypropyl chain, which may degrade under high temperatures .
Biological Activity
N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide (CAS No. 260553-01-3) is an organic compound notable for its unique structural features, which include a tert-butyl group, difluoro substitutions, and a nitro group. These characteristics suggest potential biological activity that warrants detailed investigation.
The compound can be described by the following chemical structure:
- IUPAC Name : N-(4-tert-butylphenyl)-2,6-difluoro-3-nitrobenzamide
- Molecular Formula : C17H16F2N2O3
- Molecular Weight : 336.32 g/mol
The biological activity of this compound is influenced by its interactions with molecular targets. The nitro group can participate in redox reactions, while the difluoro groups enhance the compound’s stability and reactivity. The tert-butyl group contributes to steric hindrance, affecting binding affinity and selectivity towards various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For example, compounds with similar structural motifs have been evaluated for their inhibitory effects on various cancer cell lines, including melanoma and breast cancer cells. The efficacy of these compounds is often assessed using cell viability assays and IC50 values.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SK-MEL-28 (melanoma) | 5.0 | Induction of apoptosis |
| Compound B | MCF-7 (breast cancer) | 10.0 | Inhibition of cell proliferation |
Inhibition of Protein Targets
This compound has been studied for its potential as a biochemical probe targeting specific proteins involved in cancer progression. The compound's ability to inhibit certain kinases or enzymes could lead to therapeutic applications in treating malignancies.
Case Studies and Research Findings
-
Study on Cell Viability :
A study conducted on SK-MEL-28 cells treated with this compound revealed a dose-dependent decrease in cell viability after 72 hours of treatment. The results indicated that at concentrations above 10 µM, significant apoptosis was observed . -
Mechanistic Insights :
Further mechanistic studies showed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspase cascades . -
Selectivity Profile :
Comparative studies demonstrated that while this compound was effective against cancer cell lines, it exhibited minimal cytotoxicity towards normal human fibroblasts, suggesting a favorable selectivity profile for therapeutic applications.
Q & A
Q. What are the key synthetic pathways for N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzamide backbone. Critical steps include:
- Amide Bond Formation : Coupling 2,6-difluoro-3-nitrobenzoic acid derivatives with 4-(tert-butyl)aniline using activating agents like EDCI/HOBt or carbodiimides. Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF) and temperature control (0–25°C) to minimize side reactions .
- Nitro Group Stability : The nitro group is introduced early and maintained under inert conditions to prevent reduction. Refluxing in anhydrous dichloromethane with catalytic DMAP is reported for analogous compounds .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) is critical for isolating the product from unreacted precursors .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : H and F NMR confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, fluorine coupling patterns). C NMR verifies carbonyl resonance (~165 ppm) .
- IR : Stretching frequencies for nitro (~1520 cm) and amide (~1680 cm) groups validate functional groups .
- X-ray Crystallography : Resolves ambiguities in stereoelectronic effects, particularly fluorine and nitro group orientations .
- HPLC-MS : Ensures purity (>95%) and molecular weight confirmation (e.g., [M+H] at m/z 377.3) .
Q. What are the primary research applications of this compound in current scientific studies?
- Methodological Answer :
- Medicinal Chemistry : Used as a pharmacophore in kinase inhibition assays. The tert-butyl group enhances lipophilicity for membrane penetration, while nitro groups enable redox-sensitive probe design .
- Materials Science : Incorporated into polymers as a fluorinated monomer to improve thermal stability. Compatibility with ring-opening metathesis polymerization (ROMP) has been explored in analogs .
- Biological Probes : Functionalized with fluorescent tags (e.g., BODIPY) to study intracellular target engagement via fluorescence polarization .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMAc) vs. chlorinated solvents (DCM) to balance solubility and reaction rates. For analogs, DMF increased yields by 15% compared to THF .
- Catalyst Optimization : Evaluate Pd/C vs. CuI for nitro group retention during coupling. CuI reduces debenzylation side reactions in trifluoromethylated analogs .
- Scale-Up Adjustments : Maintain stoichiometric excess of 4-(tert-butyl)aniline (1.2 eq.) and use slow reagent addition to control exotherms, as demonstrated in 125 mmol-scale syntheses .
Q. What strategies are recommended for resolving contradictions in biological activity data observed across different assays?
- Methodological Answer :
- Assay Validation :
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives .
- Counter-Screens : Test against related targets (e.g., PARP vs. PARG) to assess specificity. For example, nitrobenzamide analogs showed off-target kinase inhibition at >10 µM .
- Physicochemical Profiling : Measure solubility (e.g., PBS shake-flask method) and logP (HPLC-derived) to correlate bioavailability with observed discrepancies .
Q. What experimental approaches are used to elucidate the compound's mechanism of action at the molecular level?
- Methodological Answer :
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with proposed targets (e.g., HDACs). Fluorine atoms often occupy hydrophobic pockets, as seen in nitrobenzamide-protein complexes .
- Site-Directed Mutagenesis : Engineer mutations in key binding residues (e.g., Tyr308 in carbonic anhydrase) to validate docking predictions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry. For analogs, ΔH values of −8 to −12 kcal/mol indicate favorable interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
